molecular formula C24H27ClN4OS B2409689 N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894885-82-6

N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2409689
CAS No.: 894885-82-6
M. Wt: 455.02
InChI Key: ABPTWAGTRMBNAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound featuring a spirocyclic core with a triazaspiro[4.5]deca-1,3-diene scaffold. Key substituents include a 3-chlorophenyl group at the carboxamide position, a 3,4-dimethylphenyl moiety at position 2, and an ethylthio group at position 2.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-4-31-22-21(18-9-8-16(2)17(3)14-18)27-24(28-22)10-12-29(13-11-24)23(30)26-20-7-5-6-19(25)15-20/h5-9,14-15H,4,10-13H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPTWAGTRMBNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)N=C1C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3S
  • Molecular Weight : 375.92 g/mol
  • CAS Number : 941874-74-4

The compound features a complex structure characterized by a triazaspiro framework, which is known to confer unique pharmacological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis and cell cycle arrest in cancer cells, particularly melanoma cells.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties that could be beneficial in managing conditions characterized by inflammation.

Anticancer Activity

A study published in the International Journal of Biology and Chemistry evaluated the cytotoxic effects of related triazole derivatives on melanoma cells. Although not directly testing this compound, it highlighted the potential of triazole derivatives in cancer therapy by demonstrating selective cytotoxicity and cell cycle arrest at the S phase in melanoma cells .

Antimicrobial Activity

Research into similar compounds has indicated significant antifungal and antibacterial activities. For instance, derivatives containing a chlorophenyl moiety have displayed effective inhibition against Mycobacterium tuberculosis and various fungal pathogens . This suggests that this compound may also share these properties.

Comparative Biological Activity Table

Activity TypeCompound TestedResult Summary
AnticancerTriazole Derivative (B9)Induced apoptosis in melanoma cells
Antimicrobial4-Chlorophenyl DerivativesEffective against M. tuberculosis and fungal strains
Anti-inflammatoryVarious Triazole CompoundsDemonstrated reduction in inflammation markers

Comparison with Similar Compounds

Structural and Functional Insights :

  • Spirocyclic vs.
  • Substituent Effects : The ethylthio group in the triazaspiro compound may enhance lipophilicity and membrane permeability, contrasting with the phthalimide’s chlorine and phenyl groups, which optimize reactivity in polymerization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.